molecular formula C17H24BrN3O3S B2360214 1-(4-Bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 866017-84-7

1-(4-Bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No. B2360214
CAS RN: 866017-84-7
M. Wt: 430.36
InChI Key: FTPBBZJUEIZJPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its empirical formula C11H12BrNO3S . It has a molecular weight of 318.19 . The SMILES string representation of the molecule is Brc1ccc (cc1)S (=O) (=O)N2CCC (=O)CC2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 68.4±0.4 cm3, and it has 4 H bond acceptors and 2 freely rotating bonds . The compound’s polar surface area is 63 Å2, and its molar volume is 197.5±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis of Sulfonyl Hydrazones : The compound's synthesis involved creating sulfonyl hydrazones with piperidine derivatives, indicating its importance in medicinal chemistry. It showed significant antioxidant capacity and anticholinesterase activity, with certain derivatives exhibiting strong activities in various assays (Karaman et al., 2016).

  • Anticancer Agent Synthesis : The compound was used to synthesize propanamide derivatives with oxadiazole, which were then evaluated as potential anticancer agents. Certain derivatives demonstrated promising anticancer properties, suggesting the compound's relevance in cancer research (Rehman et al., 2018).

  • Antibacterial Evaluation : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The study revealed that these derivatives exhibit significant antibacterial properties, highlighting its potential in antimicrobial research (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibition and Molecular Docking

  • Enzyme Inhibition Studies : Piperidine derivatives of the compound were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed high potency as inhibitors, suggesting the compound's application in studies related to neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

  • Molecular Docking and Biological Evaluation : Piperidinyl-containing oxadiazoles derived from the compound were studied for their interaction with butyrylcholinesterase enzyme through molecular docking. This demonstrated the compound's utility in understanding ligand-enzyme interactions in biological systems (Khalid et al., 2016).

Novel Applications and Synthesis Methods

  • Development of CB1 Cannabinoid Receptor Radioligands : The compound was used in the synthesis of radioligands for PET imaging of CB1 cannabinoid receptors, showcasing its application in neuroimaging and the study of neurological pathways (Katoch-Rouse et al., 2003).

  • Synthesis of α-Aminophosphonates : Piperidinyl-containing α-aminophosphonates were synthesized using the compound, with some displaying insecticidal activities. This highlights its role in agricultural chemistry and pest control research (Jiang et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its applications in scientific research suggest it may have multiple mechanisms of action depending on the context.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPBBZJUEIZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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